molecular formula C23H39NO2S B14563805 S-Pyridin-2-yl 18-hydroxyoctadecanethioate CAS No. 61888-30-0

S-Pyridin-2-yl 18-hydroxyoctadecanethioate

Cat. No.: B14563805
CAS No.: 61888-30-0
M. Wt: 393.6 g/mol
InChI Key: SZVPSXUUVXJWPR-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 18-hydroxyoctadecanethioate is a chemical compound that belongs to the class of organosulfur compounds It features a pyridine ring attached to an 18-carbon chain with a hydroxyl group and a thioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 18-hydroxyoctadecanethioate typically involves the reaction of pyridine-2-thiol with 18-hydroxyoctadecanoic acid. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 18-hydroxyoctadecanethioate can undergo various chemical reactions, including:

    Oxidation: The thioate group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Acid chlorides or alkyl halides, base (e.g., pyridine), room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s properties may be exploited in the development of new coatings, lubricants, or other materials with specialized functions.

Mechanism of Action

The mechanism by which S-Pyridin-2-yl 18-hydroxyoctadecanethioate exerts its effects is largely dependent on its interaction with molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thioate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds such as pyridine-2-thiol and pyridine-2-carboxylic acid share structural similarities with S-Pyridin-2-yl 18-hydroxyoctadecanethioate.

    Thioesters: Compounds like methyl thioacetate and ethyl thioacetate are similar in that they contain the thioester functional group.

Uniqueness

This compound is unique due to the combination of its long aliphatic chain, hydroxyl group, and thioate group attached to a pyridine ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other pyridine derivatives and thioesters.

Properties

CAS No.

61888-30-0

Molecular Formula

C23H39NO2S

Molecular Weight

393.6 g/mol

IUPAC Name

S-pyridin-2-yl 18-hydroxyoctadecanethioate

InChI

InChI=1S/C23H39NO2S/c25-21-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23(26)27-22-18-15-16-20-24-22/h15-16,18,20,25H,1-14,17,19,21H2

InChI Key

SZVPSXUUVXJWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCCCCCO

Origin of Product

United States

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